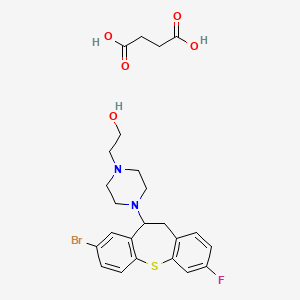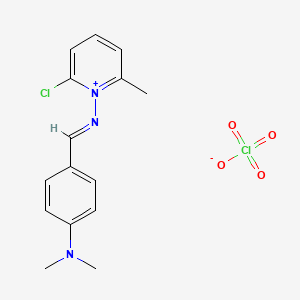
2-Cyclopropylamino-4-(2-methylcyclopropyl)-6-morpholino-1,3,5-triazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylamino-4-(2-methylcyclopropyl)-6-morpholino-1,3,5-triazine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylamino-4-(2-methylcyclopropyl)-6-morpholino-1,3,5-triazine hydrochloride typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The cyclopropylamino and methylcyclopropyl groups are introduced through nucleophilic substitution reactions.
Morpholino Group Addition: The morpholino group is added via a substitution reaction, often using morpholine as a reagent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylamino-4-(2-methylcyclopropyl)-6-morpholino-1,3,5-triazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core or the substituent groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-Cyclopropylamino-4-(2-methylcyclopropyl)-6-morpholino-1,3,5-triazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: The compound may be used in the development of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropylamino-4-(2-methylcyclopropyl)-6-morpholino-1,3,5-triazine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropylamino-4-(2-methylcyclopropyl)-6-morpholino-1,3,5-triazine
- 2-Cyclopropylamino-4-(2-methylcyclopropyl)-6-piperidino-1,3,5-triazine
- 2-Cyclopropylamino-4-(2-methylcyclopropyl)-6-pyrrolidino-1,3,5-triazine
Uniqueness
2-Cyclopropylamino-4-(2-methylcyclopropyl)-6-morpholino-1,3,5-triazine hydrochloride is unique due to the presence of the morpholino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
CAS No. |
148296-27-9 |
|---|---|
Molecular Formula |
C14H22ClN5O |
Molecular Weight |
311.81 g/mol |
IUPAC Name |
N-cyclopropyl-4-(2-methylcyclopropyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H21N5O.ClH/c1-9-8-11(9)12-16-13(15-10-2-3-10)18-14(17-12)19-4-6-20-7-5-19;/h9-11H,2-8H2,1H3,(H,15,16,17,18);1H |
InChI Key |
BRTGPBRROCDNOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NC(=NC(=N2)N3CCOCC3)NC4CC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


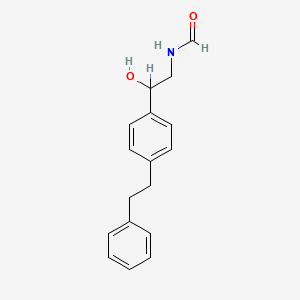
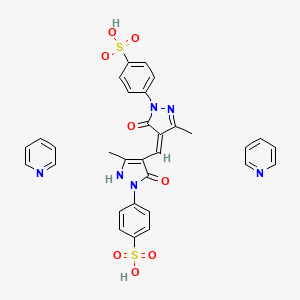
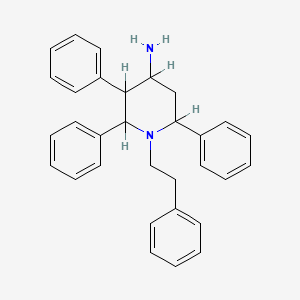
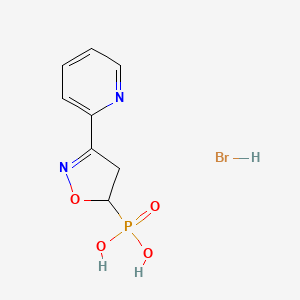

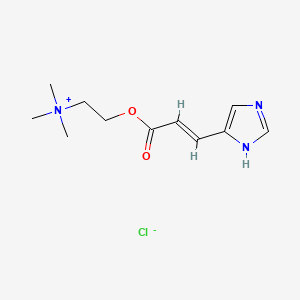



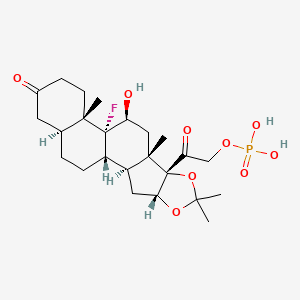
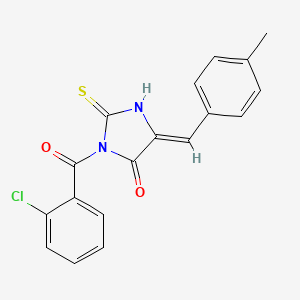
![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
